molecular formula C8H8N4O6S B12095033 Ethanesulfonic acid, 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]- CAS No. 75472-45-6

Ethanesulfonic acid, 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-

Katalognummer: B12095033
CAS-Nummer: 75472-45-6
Molekulargewicht: 288.24 g/mol
InChI-Schlüssel: LDZZMEIZYVTART-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethanesulfonic acid is a chemical compound known for its unique structural features and significant applications in various scientific fields. This compound belongs to the class of nitrobenzoxadiazoles, which are recognized for their potent pharmacological activities, including anticancer potential .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethanesulfonic acid typically involves a multi-step process. One common method includes the substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica . The reaction conditions often involve the use of solvents like ethyl acetate and water, with the reactions carried out at room temperature for a few hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethanesulfonic acid is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. Its ability to act as a fluorescent probe and its potential therapeutic applications make it a valuable compound in various research fields .

Eigenschaften

CAS-Nummer

75472-45-6

Molekularformel

C8H8N4O6S

Molekulargewicht

288.24 g/mol

IUPAC-Name

2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethanesulfonic acid

InChI

InChI=1S/C8H8N4O6S/c13-12(14)6-2-1-5(7-8(6)11-18-10-7)9-3-4-19(15,16)17/h1-2,9H,3-4H2,(H,15,16,17)

InChI-Schlüssel

LDZZMEIZYVTART-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.